molecular formula C9H3N3O B15207341 Benzo[d]oxazole-2,4-dicarbonitrile

Benzo[d]oxazole-2,4-dicarbonitrile

Cat. No.: B15207341
M. Wt: 169.14 g/mol
InChI Key: RBYUTHVNRGCQAJ-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic compound featuring a fused benzene and oxazole ring system substituted with two cyano (-CN) groups at positions 2 and 2. The oxazole ring contributes to its aromaticity and electron-deficient character, while the cyano groups enhance its reactivity as electrophilic sites for nucleophilic substitutions or cycloaddition reactions.

Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,4-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H

InChI Key

RBYUTHVNRGCQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)C#N

Origin of Product

United States

Scientific Research Applications

Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, with two cyano groups at the 2 and 4 positions on the oxazole ring. It belongs to the benzoxazole class, known for its diverse chemical and biological properties. The cyano groups enhance the compound's reactivity, making it useful in medicinal chemistry and organic synthesis. The molecular structure gives it unique electronic properties, making it suitable for drug discovery and material science applications.

Scientific Research Applications

This compound has applications across various fields.

Medicinal Chemistry:

  • Anti-inflammatory Properties this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme that participates in inflammatory processes. By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are critical in pain signaling and inflammation.
  • Antimicrobial Properties It also possesses antimicrobial properties through the inhibition of enzymes involved in microbial metabolism.
  • Pharmacokinetics In silico studies suggest that this compound has favorable pharmacokinetic properties, including good gastrointestinal absorption and low blood-brain barrier permeability, suggesting potential oral bioavailability.
  • Cancer Therapy Studies on the interactions of this compound with biological targets indicate its potential to modulate biochemical pathways. Its interaction with COX-2 can inhibit inflammatory responses and influence cell signaling pathways related to apoptosis and cell proliferation. This suggests a role in cancer therapy by targeting tumor growth signaling cascades. In one study, a related compound, benzo[d]oxazole B3, was found to be a dual inhibitor targeting PD-1/PD-L1 and VISTA, with high PD-1/PD-L1 inhibitory activity and VISTA binding affinity. It was shown to rescue the immunosuppression of T-cells mediated by PD-L1 and VISTA and effectively activate antitumor immunity, suggesting a novel therapeutic strategy to overcome the limitations of current anti-PD-1/PD-L1 therapy .

Material Science:

  • The molecular structure of this compound contributes to unique electronic properties, making it suitable for applications in material science.

Other potential applications

  • This compound can undergo several chemical transformations, making it a valuable intermediate in organic synthesis.
  • It shares structural similarities with other compounds within the benzoxazole family.
Compound NameStructure CharacteristicsUnique Features
Benzo[d]oxazole-2-carbonitrileSingle cyano group at position 2Less reactive than dicarbonitrile variant
Benzo[d]thiazole-2-carbonitrileContains a thiazole ring instead of oxazoleDifferent electronic properties
Benzimidazole derivativesFused benzene and imidazole ringsPotentially different biological activities
2-AminobenzothiazoleContains an amino group at position 2Enhanced solubility and bioactivity

Mechanism of Action

Benzo[d]oxazole-2,4-dicarbonitrile is structurally similar to other benzoxazole derivatives, such as benzoxazole, benzothiazole, and indazole. its unique feature is the presence of two cyano groups, which can significantly alter its chemical reactivity and biological activity. These differences make it a valuable compound for specific applications where other benzoxazole derivatives may not be as effective.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Benzo[d]oxazole-2,4-dicarbonitrile and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Interactions/Properties Applications/Reactivity
This compound Benzene + oxazole -CN at C2 and C4 Electrophilic cyano groups; π-π stacking Nucleophilic attack sites; drug synthesis
1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile Benzimidazole + pyridine -CN at C2 and C4; -NH2; 4-fluorophenyl Strong H-bonding; π-π interactions Enhanced selectivity in transformations
TBTDC (Thiadiazole derivative) Thiadiazole + thiophene -CN at C2 and C4; diphenylamino group Aggregation-induced emission (AIE) Photosensitizer in photodynamic therapy
4-Nitro-2-(trifluoromethyl)-benzo[d]oxazole Benzene + oxazole -NO2 at C4; -CF3 at C2 Electron-withdrawing substituents High thermal stability; explosive precursors

Key Observations :

  • Electron-withdrawing effects: The cyano groups in this compound and TBTDC enhance electrophilicity, whereas the nitro (-NO2) and trifluoromethyl (-CF3) groups in 4-nitro-2-(trifluoromethyl)-benzo[d]oxazole amplify electron deficiency, affecting reactivity in aromatic substitutions .
  • Hydrogen bonding : The benzimidazole derivative () exhibits stronger H-bonding due to its -NH2 group, improving crystallinity and molecular recognition compared to the oxazole-based compounds .

Spectroscopic and Crystallographic Insights

  • NMR shifts: The cyano groups in this compound result in distinct ^13C-NMR peaks near 117 ppm, comparable to 3-amino-1-(benzo[d][1,3]dioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (δ 117.2 ppm for CN) .
  • Crystal packing : Benzo[d]oxazole derivatives exhibit dominant C–H⋯O hydrogen bonds (44.8 kJ mol⁻¹ in related esters) and van der Waals interactions, influencing solubility and stability .

Q & A

Q. What controls are essential in mechanistic studies of this compound-induced cytotoxicity?

  • Methodological Answer : Include a non-cytotoxic analog (e.g., methyl-substituted derivative) to distinguish target-specific effects from general toxicity. ROS scavengers (e.g., NAC) and caspase inhibitors (e.g., Z-VAD-FMK) help delineate apoptotic pathways. Genomic profiling (RNA-seq) identifies dysregulated pathways .

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